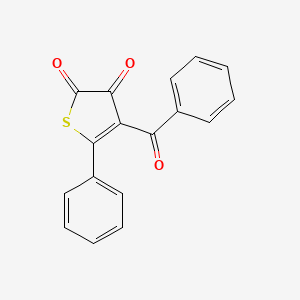
4-Benzoyl-5-phenylthiophene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-5-phenylthiophene-2,3-dione is an organic compound with the molecular formula C₁₇H₁₀O₃S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both benzoyl and phenyl substituents
Preparation Methods
The synthesis of 4-Benzoyl-5-phenylthiophene-2,3-dione typically involves the cyclocondensation of substituted thiophene-2,3-diones with benzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Benzoyl-5-phenylthiophene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Benzoyl-5-phenylthiophene-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-Benzoyl-5-phenylthiophene-2,3-dione and its derivatives involves interactions with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
4-Benzoyl-5-phenylthiophene-2,3-dione can be compared to other thiophene derivatives, such as:
2,3-Thiophenedione: Lacks the benzoyl and phenyl substituents, resulting in different chemical reactivity and applications.
4-Benzoyl-2,3-dioxo-5-phenyl-2,3-dihydrothiophene: Similar structure but with different oxidation states, leading to varied chemical properties.
4-Benzoyl-5-phenyl-2,3-thiophenedione: Another closely related compound with distinct reactivity patterns. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for diverse research applications.
Properties
CAS No. |
61350-68-3 |
|---|---|
Molecular Formula |
C17H10O3S |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-benzoyl-5-phenylthiophene-2,3-dione |
InChI |
InChI=1S/C17H10O3S/c18-14(11-7-3-1-4-8-11)13-15(19)17(20)21-16(13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RQHMTTOMZRTJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)S2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















